molecular formula C19H19NO5 B12517984 1-Formamido-2-(4-methoxy-9H-xanthen-9-YL)ethyl acetate CAS No. 820210-82-0

1-Formamido-2-(4-methoxy-9H-xanthen-9-YL)ethyl acetate

Cat. No.: B12517984
CAS No.: 820210-82-0
M. Wt: 341.4 g/mol
InChI Key: RCIWJJHBNPBOME-UHFFFAOYSA-N
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Description

1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is a chemical compound that belongs to the xanthone derivatives family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a formamido group, a methoxy group, and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives. Its formamido and ethyl acetate moieties provide additional sites for chemical modification, making it a versatile compound for further research and development .

Properties

CAS No.

820210-82-0

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

[1-formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl] acetate

InChI

InChI=1S/C19H19NO5/c1-12(22)24-18(20-11-21)10-15-13-6-3-4-8-16(13)25-19-14(15)7-5-9-17(19)23-2/h3-9,11,15,18H,10H2,1-2H3,(H,20,21)

InChI Key

RCIWJJHBNPBOME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)NC=O

Origin of Product

United States

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